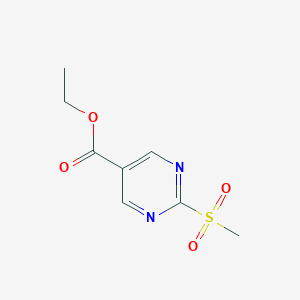

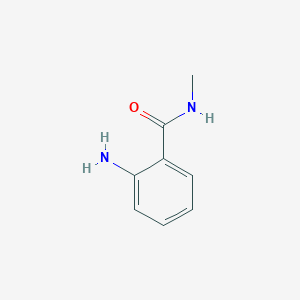

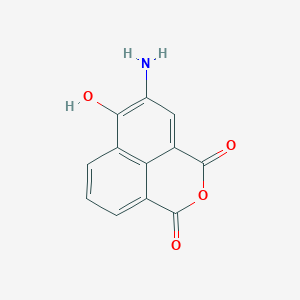

![molecular formula C22H12 B138407 Benzo[ghi]perylene-d12 CAS No. 93951-66-7](/img/structure/B138407.png)

Benzo[ghi]perylene-d12

概要

説明

Benzo[ghi]perylene-d12 is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22 2H12 . It is used in the manufacture of dyes, pesticides, explosives, pharmaceuticals, and plastics . It is a product of incomplete combustion and is found in tobacco smoke, automobile exhausts, industrial emissions, grilled meat products, and edible oils .

Synthesis Analysis

The synthesis of Benzo[ghi]perylene-d12 involves a series of chemical reactions . The orientation of the lone-pair of electrons toward the aromatic core is expected to have a great effect on the electronic structures and energy levels .Molecular Structure Analysis

The molecular weight of Benzo[ghi]perylene-d12 is 288.40 . The structure of Benzo[ghi]perylene-d12 can be viewed using Java or Javascript .Chemical Reactions Analysis

Benzo[ghi]perylene-d12 undergoes various chemical reactions . The introduction of nitrogen atoms and/or an imide unit onto the BP core enables control of the rate constants of both the fluorescence and intersystem crossing (ISC) pathways, which significantly affects the corresponding quantum yields .Physical And Chemical Properties Analysis

Benzo[ghi]perylene-d12 is a solid with very low volatility . It has a very low solubility and will volatilize very slowly once dissolved . It also adsorbs very strongly to organic matter .科学的研究の応用

- Its detection and quantification help monitor environmental contamination and evaluate the effectiveness of remediation efforts .

- In the manufacturing industry, it contributes to the creation of vibrant dyes, high-performance plastics, and specialized pharmaceutical compounds .

- It acts as an NMR standard, allowing researchers to determine the relative positions and correlations of hydrogen atoms in various compounds .

- The orientation of the lone pair of electrons toward the aromatic core significantly influences electronic structures and energy levels .

Environmental Analysis

Material Science and Industry

Nuclear Magnetic Resonance (NMR) Standard

Electrochemical and Photophysical Studies

Peripheral Sites and Edge Features

Safety and Hazards

将来の方向性

作用機序

Target of Action

Benzo[ghi]perylene-d12 is a variant of Benzo[ghi]perylene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H12 . It is a product of incomplete combustion and is found in tobacco smoke, automobile exhausts, industrial emissions, grilled meat products, and edible oils . The compound accumulates strongly in organisms and the environment

Mode of Action

It is known that pahs like benzo[ghi]perylene can interact with cellular components, potentially leading to mutagenic and carcinogenic effects .

Biochemical Pathways

As a pah, it is known to be involved in various biological processes, potentially leading to adverse health effects .

Result of Action

Benzo[ghi]perylene-d12, as a derivative of Benzo[ghi]perylene, is suspected to be mutagenic and carcinogenic . It is one of 16 PAHs included in the EPA list of priority pollutants

特性

IUPAC Name |

1,2,4,5,7,8,10,11,13,14,15,22-dodecadeuteriohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFAGKUZYNFMBN-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C6=C(C(=C5[2H])[2H])C(=C(C(=C36)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894066 | |

| Record name | benzo[ghi]perylene-D12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[ghi]perylene-d12 | |

CAS RN |

93951-66-7 | |

| Record name | benzo[ghi]perylene-D12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens when benzo[ghi]perylene-d12 interacts with common atmospheric pollutants?

A1: The study investigated the reactions of benzo[ghi]perylene-d12 with nitrogen dioxide (NO2), nitrate radicals (NO3)/dinitrogen pentoxide (N2O5), and hydroxyl radicals (OH) in a controlled laboratory setting []. The results show that benzo[ghi]perylene-d12 undergoes transformation into multiple mono-nitro-benzo[ghi]perylene-d12 isomers upon exposure to both NO2 and NO3/N2O5 [].

Q2: How does the mutagenicity of benzo[ghi]perylene-d12 change after reacting with atmospheric pollutants?

A2: The research indicates that the reaction of benzo[ghi]perylene-d12 with NO3/N2O5 leads to a significant increase in its direct-acting mutagenicity, as measured by the Salmonella mutagenicity assay using the strain TA98 []. Although the study did not observe the formation of di-nitro isomers for benzo[ghi]perylene-d12, it's noteworthy that the formation of di-nitro isomers in another PAH (benzo[k]fluoranthene-d12) was linked to heightened mutagenicity []. This highlights the potential for more complex nitro-PAH formation and increased mutagenic potency with varying reaction conditions and PAH structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

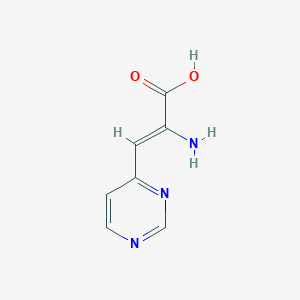

![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)

![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)